1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene
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Overview
Description
1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene is an organic compound with a complex structure that includes aromatic rings, ether linkages, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 1,3-dimethoxybenzene with 2-(2-nitrophenoxy)ethanol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ether linkages can be cleaved under acidic or basic conditions to yield the corresponding phenols and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 1,3-dimethoxy-2-[2-(2-aminophenoxy)ethoxy]benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1,3-dimethoxybenzene, 2-(2-nitrophenoxy)ethanol.
Scientific Research Applications
1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ether linkages and aromatic rings contribute to the compound’s ability to interact with various enzymes and receptors, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethoxybenzene: Lacks the nitro and ether groups, making it less reactive.
2-(2-nitrophenoxy)ethanol: Contains the nitro group but lacks the aromatic ether linkage.
1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene: Similar structure but with the nitro group in a different position.
Uniqueness
1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and nitro groups, along with the ether linkage, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-20-14-8-5-9-15(21-2)16(14)23-11-10-22-13-7-4-3-6-12(13)17(18)19/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGMFHZSGCSUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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